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Compound of Interest

Compound Name: Seviteronel

Cat. No.: B612235 Get Quote

Introduction

Seviteronel (INO-464) is an orally bioavailable, non-steroidal drug candidate with a dual

mechanism of action. It functions as a selective inhibitor of the cytochrome P450 17α-

hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the steroidogenic pathway, and as a

competitive antagonist of the androgen receptor (AR).[1][2][3][4] Seviteronel exhibits

approximately 10-fold selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of

CYP17A1.[1][5][6] This selective inhibition of the lyase function is designed to block the

production of androgens, and subsequently estrogens, which are crucial drivers for certain

types of cancers, including prostate and breast cancer.[2][3][7]

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals to accurately measure the inhibitory effects of Seviteronel on

steroidogenesis using established in vitro techniques. The described methods include direct

enzyme inhibition assays, cell-based steroidogenesis assays, and advanced steroid profiling

using mass spectrometry.

Key Signaling Pathway: Steroidogenesis and
Seviteronel's Point of Inhibition
The production of androgens and estrogens from cholesterol is a multi-step enzymatic process.

Seviteronel specifically targets the 17,20-lyase activity of the CYP17A1 enzyme, which is
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responsible for converting 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into

dehydroepiandrosterone (DHEA) and androstenedione, respectively.
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Caption: Steroidogenesis pathway highlighting Seviteronel's inhibition of CYP17A1 (17,20-

lyase).

Application Note 1: In Vitro CYP17A1 Lyase Activity
Assay
This protocol describes a method to determine the inhibitory potency of Seviteronel on the

17,20-lyase activity of human CYP17A1 using a biochemical assay with recombinant enzymes.

1. Principle

Recombinant human CYP17A1 enzyme is incubated with a suitable substrate (e.g., 17α-

hydroxyprogesterone) and a cofactor (NADPH). The rate of product formation

(androstenedione) is measured in the presence and absence of varying concentrations of

Seviteronel. The concentration of Seviteronel that inhibits 50% of the enzyme's activity (IC₅₀)

is then calculated.

2. Experimental Protocol

Reagent Preparation:

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

Reconstitute recombinant human CYP17A1 and cytochrome P450 reductase in the

reaction buffer.

Prepare a stock solution of the substrate, 17α-hydroxyprogesterone, in a suitable solvent

(e.g., DMSO).

Prepare a stock solution of the NADPH cofactor in the reaction buffer.

Prepare a serial dilution of Seviteronel in DMSO, followed by a further dilution in the

reaction buffer to achieve final assay concentrations.

Assay Procedure:

In a 96-well plate, add the reaction buffer.
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Add the CYP17A1 enzyme and reductase mixture to each well.

Add the serially diluted Seviteronel or vehicle control (DMSO) to the respective wells.

Pre-incubate the plate at 37°C for 10-15 minutes.

Initiate the reaction by adding the substrate (17α-hydroxyprogesterone).

Start the enzymatic reaction by adding NADPH.

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

Reaction Termination and Detection:

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

Centrifuge the plate to pellet the precipitated protein.

Transfer the supernatant to a new plate for analysis.

Quantify the product (androstenedione) using a suitable detection method, such as LC-

MS/MS.

Data Analysis:

Calculate the percent inhibition for each Seviteronel concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the Seviteronel concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

3. Data Presentation

The inhibitory activity of Seviteronel on CYP17A1 lyase is summarized in the table below.
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Compound Target Enzyme Activity (IC₅₀)

Seviteronel
Human CYP17A1 (17,20-

lyase)
69 nM[8][9]

Application Note 2: H295R Cell-Based
Steroidogenesis Assay
This protocol details the use of the human H295R adrenocortical carcinoma cell line to assess

the impact of Seviteronel on the entire steroidogenic pathway in a cellular context, following

the principles of OECD Test Guideline 456.[10][11][12][13]

1. Principle

H295R cells express all the key enzymes required for steroidogenesis.[13] By treating these

cells with Seviteronel and stimulating the pathway (e.g., with forskolin), researchers can

measure the resulting changes in the secretion of multiple steroid hormones into the culture

medium. This provides a comprehensive view of the compound's effect on the steroid profile.

2. Experimental Workflow
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H295R Assay Workflow

1. Seed H295R cells
in 24-well plates

2. Acclimate cells
for 24 hours

3. Replace medium with fresh medium
containing Seviteronel & Forskolin

4. Incubate for 48 hours

5. Collect culture medium
for hormone analysis

6. Assess cell viability
(e.g., MTT assay)

7. Quantify steroid profile
(e.g., LC-MS/MS)

LC-MS/MS Steroid Profiling Workflow

Sample Collection
(e.g., cell culture medium)

Steroid Extraction
(e.g., Liquid-Liquid or

Solid-Phase Extraction)

LC Separation
(Chromatographic column)

Ionization
(e.g., ESI)

MS/MS Detection
(Mass Analyzer)

Data Analysis &
Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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